1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene
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Overview
Description
1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene is an organic compound characterized by the presence of a fluorosulfonyloxy group and a phenylcarbamoyl group attached to a benzene ring
Preparation Methods
One common method involves the use of fluorosulfonyl radicals, which can be generated from different precursors and used to introduce the fluorosulfonyloxy group efficiently . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity. The choice of reagents, reaction conditions, and purification techniques are crucial for efficient large-scale production.
Chemical Reactions Analysis
1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Chemical Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it useful in the design and synthesis of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, modifying the structure and function of target molecules. The phenylcarbamoyl group can interact with specific proteins or enzymes, influencing their activity and pathways involved in biological processes.
Comparison with Similar Compounds
1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene can be compared with other similar compounds such as:
1-Fluorosulfonyloxy-3-(phenylcarbamoylamino)benzene: This compound has an additional amino group, which can alter its reactivity and applications.
1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-(phenylcarbamoyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKJAVUJLUDECY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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